molecular formula C7H8FNO B161475 1-(2-Fluoropyridin-4-yl)ethanol CAS No. 137718-85-5

1-(2-Fluoropyridin-4-yl)ethanol

Cat. No. B161475
CAS RN: 137718-85-5
M. Wt: 141.14 g/mol
InChI Key: WCALKLWHRCTHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoropyridin-4-yl)ethanol, also known as FPE, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. FPE is a colorless liquid with a molecular formula of C7H8FNO and a molecular weight of 141.14 g/mol. In

Mechanism of Action

The mechanism of action of 1-(2-Fluoropyridin-4-yl)ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-(2-Fluoropyridin-4-yl)ethanol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to activate the nuclear factor-κB signaling pathway. 1-(2-Fluoropyridin-4-yl)ethanol has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
1-(2-Fluoropyridin-4-yl)ethanol has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. 1-(2-Fluoropyridin-4-yl)ethanol has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-(2-Fluoropyridin-4-yl)ethanol has been shown to have a low toxicity profile and to be well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-Fluoropyridin-4-yl)ethanol is its versatility, as it can be used in various fields and applications. 1-(2-Fluoropyridin-4-yl)ethanol is also relatively easy to synthesize and has a high purity. However, one of the main limitations of 1-(2-Fluoropyridin-4-yl)ethanol is its limited availability, as it is not widely commercially available. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 1-(2-Fluoropyridin-4-yl)ethanol.

Future Directions

There are several future directions for the study of 1-(2-Fluoropyridin-4-yl)ethanol, including the development of novel therapeutic agents for the treatment of various diseases, the synthesis of novel organic materials with tunable properties, and the development of new catalysts with enhanced activity. Further studies are also needed to fully understand the mechanism of action and potential side effects of 1-(2-Fluoropyridin-4-yl)ethanol, as well as to develop new methods of synthesis and purification. Overall, 1-(2-Fluoropyridin-4-yl)ethanol has great potential for a wide range of applications and is an exciting area of research in the scientific community.

Synthesis Methods

The synthesis of 1-(2-Fluoropyridin-4-yl)ethanol can be achieved through several methods, including the reaction of 2-fluoropyridine with ethylene oxide in the presence of a catalyst, the reaction of 4-chloro-2-fluoropyridine with sodium hydroxide and ethylene glycol, and the reaction of 2-fluoropyridine with ethylene glycol in the presence of a catalyst. The most common method of synthesis is the reaction of 2-fluoropyridine with ethylene oxide in the presence of a catalyst, which yields 1-(2-Fluoropyridin-4-yl)ethanol with a purity of over 95%.

Scientific Research Applications

1-(2-Fluoropyridin-4-yl)ethanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1-(2-Fluoropyridin-4-yl)ethanol has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-(2-Fluoropyridin-4-yl)ethanol has also been studied as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, 1-(2-Fluoropyridin-4-yl)ethanol has been used as a building block for the synthesis of novel organic materials with tunable properties. In catalysis, 1-(2-Fluoropyridin-4-yl)ethanol has been used as a ligand for the synthesis of metal complexes with enhanced catalytic activity.

properties

CAS RN

137718-85-5

Product Name

1-(2-Fluoropyridin-4-yl)ethanol

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

1-(2-fluoropyridin-4-yl)ethanol

InChI

InChI=1S/C7H8FNO/c1-5(10)6-2-3-9-7(8)4-6/h2-5,10H,1H3

InChI Key

WCALKLWHRCTHCR-UHFFFAOYSA-N

SMILES

CC(C1=CC(=NC=C1)F)O

Canonical SMILES

CC(C1=CC(=NC=C1)F)O

synonyms

4-Pyridinemethanol,2-fluoro-alpha-methyl-(9CI)

Origin of Product

United States

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